molecular formula C16H15NO2S2 B5248428 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene CAS No. 5218-49-5

1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene

Cat. No.: B5248428
CAS No.: 5218-49-5
M. Wt: 317.4 g/mol
InChI Key: VJANAANBOCSTIB-UHFFFAOYSA-N
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Description

1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene is a complex organic compound with a unique structure that includes a thiocyanate group, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-methyl-2-bromobenzene with 2-phenyl-2-thiocyanatoethanol in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-((2-phenyl-2-thiocyanatoethyl)sulfonyl)benzene
  • This compound
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thiocyanate and sulfonyl groups allows for diverse interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2-methylphenyl)sulfonyl-1-phenylethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-13-7-5-6-10-16(13)21(18,19)11-15(20-12-17)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJANAANBOCSTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CC(C2=CC=CC=C2)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385402
Record name AC1MDCHI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5218-49-5
Record name AC1MDCHI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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